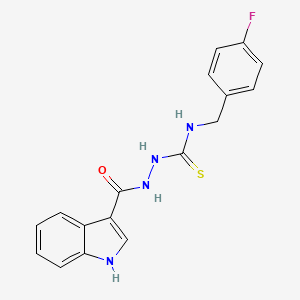![molecular formula C17H21N3O3S B5796555 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A is not fully understood, but it is believed to act on the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has been shown to inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. It has also been found to have anti-diabetic effects, improving glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A in lab experiments is its specificity for the NF-κB signaling pathway, making it a useful tool for studying the role of this pathway in various biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as a tool for studying the NF-κB signaling pathway and its role in various biological processes. Additionally, there is a need for the development of more efficient synthesis methods for 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A to facilitate its use in research and potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A is a chemical compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for the NF-κB signaling pathway makes it a useful tool for studying this pathway in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoyl chloride with pyrrolidine, followed by reduction of the nitro group and subsequent reaction with 3,5-dimethyl-1H-pyrazole-1-sulfonyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole A inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-6-7-15(17(21)20-14(3)10-13(2)18-20)11-16(12)24(22,23)19-8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLTXCPUHQFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)





![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)